1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide
Description
Discovery and Development of Imidazolium-based Ionic Liquids
The foundation for understanding 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide begins with the broader historical development of ionic liquids as a chemical class. The first ionic liquid, ethylammonium nitrate, was synthesized by Paul Walden in 1914, establishing the conceptual framework for salts that remain liquid at ambient conditions. However, this pioneering compound suffered from significant limitations, particularly its sensitivity to air and moisture, which severely restricted its practical applications and widespread adoption in chemical research. The early work by Walden laid dormant for several decades, as the scientific community lacked the technological infrastructure and theoretical understanding necessary to fully exploit the potential of ionic liquids.
The revival and systematic development of ionic liquids occurred much later, with significant breakthroughs emerging in the late twentieth century. Early in the 1980s, John Wilkes' research group made a pivotal contribution by introducing 1,3-dialkylimidazolium cations into ionic liquid systems for the first time. These researchers developed 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids, with the 1-ethyl-3-methylimidazolium cation being particularly favored due to its superior transport properties. The 1-ethyl-3-methylimidazolium chloride-aluminum chloride system demonstrated liquid behavior at room temperature across a composition range from 1:2 to 2:1 molar ratio, establishing imidazolium-based cations as the most popular choice for ionic liquid development. This breakthrough marked the beginning of systematic research into imidazolium ionic liquids, which would eventually lead to the development of more sophisticated variants like this compound.
The development of imidazolium-based ionic liquids was accompanied by significant scientific debate regarding their fundamental intermolecular interactions and structural characteristics. Initially, competing theories emerged concerning the role of hydrogen bonding in these systems, with some researchers proposing hydrogen bonding mechanisms while others suggested stacked structures with anions positioned above and below the imidazolium ring plane. This controversy was eventually resolved through recognition that imidazolium ring protons can function as hydrogen bond donors, but only when sufficiently strong hydrogen bond acceptors are present, and that stacked structures also exist, particularly for ionic liquids containing large anions that are poor hydrogen bond acceptors. This fundamental understanding of imidazolium ionic liquid behavior provided the theoretical foundation for designing more specialized variants with specific functional groups.
The transformation of imidazolium ionic liquids from laboratory curiosities to practical chemical tools reached a critical milestone in 1992 when Wilkes and Zaworotko reported the first air- and moisture-stable ionic liquids based on imidazolium cations. This breakthrough eliminated the handling difficulties that had limited earlier ionic liquid applications and opened the door for widespread exploration of their unique properties. The stability improvements achieved in these systems provided the confidence necessary for researchers to begin designing ionic liquids with specific functional modifications, setting the stage for the eventual development of task-specific variants like this compound.
Position of this compound in Task-Specific Ionic Liquids
The emergence of task-specific ionic liquids represents a paradigm shift from general-purpose solvents to designer molecules engineered for specific chemical applications. Task-specific ionic liquids are defined as ionic liquids designed to perform specific functions or tasks in various applications, distinguished from conventional ionic liquids by their incorporation of specific functional groups that enable selective interactions with target substances or facilitate particular chemical reactions. Unlike traditional ionic liquids, which are primarily valued for their solvent properties, task-specific ionic liquids are engineered to exhibit improved solubility, stability, and selectivity compared to conventional solvents. This design philosophy represents a sophisticated approach to chemical engineering at the molecular level, where each component of the ionic liquid structure serves a specific purpose in achieving desired performance characteristics.
This compound exemplifies the task-specific ionic liquid approach through its carefully designed molecular architecture. The compound features a nitrile functional group integrated into the cationic structure through a three-carbon propyl chain, providing specific chemical reactivity while maintaining the advantageous properties of the imidazolium core. The bis(trifluoromethylsulfonyl)amide anion component contributes to the overall stability and electrochemical properties of the system, creating a balanced ionic liquid with both functional capability and practical utility. This combination of functional specificity and general ionic liquid advantages positions the compound as a representative example of modern task-specific ionic liquid design principles.
The development of this particular compound reflects the broader evolution of task-specific ionic liquid research, which has moved beyond simple anion and cation combinations toward sophisticated molecular engineering. The incorporation of the cyanopropyl substituent demonstrates how researchers have learned to modify basic ionic liquid structures to introduce specific chemical functionalities without compromising the fundamental properties that make ionic liquids attractive as reaction media. The compound's classification as a task-specific ionic liquid with greater than 98.5% purity indicates the high standards that have developed within this field and the precision required for effective application in sensitive chemical processes. This level of molecular control and purity represents a significant advancement from the early days of ionic liquid research, when basic stability and liquid behavior at room temperature were the primary objectives.
The strategic positioning of this compound within the task-specific ionic liquid category also reflects the maturation of the field's understanding of structure-property relationships. The choice of the bis(trifluoromethylsulfonyl)amide anion, rather than simpler alternatives like chloride or tetrafluoroborate, demonstrates sophisticated consideration of factors such as thermal stability, electrochemical window, and compatibility with sensitive chemical processes. This level of strategic molecular design illustrates how the field has progressed from empirical exploration to rational design based on accumulated knowledge of ionic liquid behavior and performance characteristics.
Evolution of Research Focus and Applications
The research trajectory surrounding this compound reflects the broader evolution of ionic liquid applications from fundamental studies to specialized industrial processes. Early ionic liquid research focused primarily on understanding basic physicochemical properties and establishing synthetic methodologies, but contemporary research has shifted toward exploiting these compounds for specific technological applications. The development of nitrile-functionalized ionic liquids like this compound represents this transition, as researchers have moved from general characterization studies to targeted application development in areas such as catalysis and organic synthesis.
The application focus for this compound has centered particularly on its performance in palladium-catalyzed coupling reactions, where it demonstrates superior characteristics compared to conventional solvents. This specialization reflects the broader trend in ionic liquid research toward identifying and optimizing performance in specific chemical transformations rather than pursuing general-purpose applications. The compound's effectiveness in Suzuki and Stille coupling reactions illustrates how task-specific design can yield significant improvements in reaction efficiency and selectivity, validating the strategic approach of incorporating functional groups into ionic liquid structures. These applications represent a sophisticated understanding of how molecular structure influences chemical behavior, demonstrating the maturation of ionic liquid science from empirical observation to predictive design.
The evolution of research methodologies in studying compounds like this compound has also reflected broader advances in analytical chemistry and computational modeling. Modern research approaches combine experimental synthesis and characterization with theoretical studies to understand formation mechanisms and optimize performance characteristics. For example, density functional theory calculations have been employed to elucidate the formation mechanisms of imidazolium-based ionic liquids, revealing that reactions can be promoted by the presence of ionic products and water molecules, which provide polar environments that stabilize transition states with large charge separation. This integration of experimental and theoretical approaches represents a significant advancement from earlier purely empirical studies and enables more rational design of new ionic liquid variants.
The contemporary research landscape for this compound also reflects the increasing emphasis on understanding environmental and sustainability aspects of ionic liquid applications. While early ionic liquid research focused primarily on performance characteristics, current studies increasingly consider factors such as biodegradability, toxicity, and lifecycle environmental impact. This broader perspective has influenced the development of ionic liquids like this compound, where researchers must balance functional performance with environmental considerations, leading to more sophisticated design criteria that encompass both chemical effectiveness and environmental responsibility.
Significance in Contemporary Chemical Sciences
The significance of this compound in contemporary chemical sciences extends far beyond its specific applications, representing a paradigm shift toward molecular-level engineering of chemical properties. This compound exemplifies the modern approach to chemical design, where researchers can systematically modify molecular structures to achieve specific performance objectives while maintaining desirable general characteristics. The compound's development demonstrates how contemporary chemical science has evolved to enable precise control over molecular architecture, allowing for the creation of materials with predictable and optimized properties for specific applications. This level of molecular control represents a fundamental advancement in chemical capability, moving beyond traditional trial-and-error approaches toward rational design based on understanding of structure-property relationships.
The broader implications of this compound's development reflect the increasing sophistication of chemical synthesis and characterization methodologies. The compound's successful synthesis and application require advanced analytical techniques for characterization and purity determination, reflecting the high standards that have developed within contemporary chemical research. The ability to achieve and verify purity levels exceeding 98.5% demonstrates the precision available in modern synthetic chemistry and the rigorous quality control standards that enable reliable application of such specialized compounds. This level of analytical precision and synthetic control represents a significant advancement from earlier chemical research capabilities and enables the development of increasingly sophisticated chemical systems.
The compound's role in advancing catalytic chemistry illustrates another dimension of its significance in contemporary chemical sciences. The superior performance of this compound in Suzuki and Stille coupling reactions demonstrates how specialized ionic liquids can enhance catalytic efficiency and selectivity beyond what is achievable with conventional solvents. This enhancement capability reflects the broader trend toward developing chemical systems that not only perform required functions but actively improve the efficiency and selectivity of chemical processes. The compound's catalytic applications illustrate how contemporary chemical science increasingly focuses on developing materials that can participate in and enhance chemical transformations rather than simply providing inert reaction environments.
The interdisciplinary nature of research surrounding this compound also reflects the contemporary integration of multiple scientific disciplines in addressing complex chemical challenges. The compound's development and application draw upon expertise from organic synthesis, physical chemistry, materials science, and chemical engineering, illustrating how modern chemical research increasingly requires interdisciplinary collaboration. This interdisciplinary approach has enabled the sophisticated understanding of ionic liquid behavior that makes possible the rational design of compounds like this compound, demonstrating how contemporary chemical science benefits from the integration of diverse scientific perspectives and methodologies. The compound thus represents not only a specific chemical achievement but also an example of how modern scientific collaboration can yield sophisticated solutions to complex chemical challenges.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-(3-methylimidazol-3-ium-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3.C2F6NO4S2/c1-10-6-7-11(8-10)5-3-2-4-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,2-3,5H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHNBMBLGKXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470681 | |
| Record name | 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778593-18-3 | |
| Record name | 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conventional Alkylation Method
In traditional synthesis, 1-methylimidazole reacts with 3-cyanopropyl bromide or chloride in a molar ratio of 1:1.1–1.3 under reflux conditions (70–90°C) for 12–24 hours. The exothermic reaction requires controlled addition to prevent side products. Post-reaction, unreacted alkylating agent is removed via decantation or extraction with non-polar solvents. The resulting viscous liquid is dried under vacuum (2 × 10⁻⁵ bar) at 313 K for 48 hours to eliminate residual moisture and volatiles.
Key Parameters
Microwave-Assisted Alkylation
Microwave irradiation drastically reduces reaction times. Using a Biotage Emrys Liberator system, 1-methylimidazole and 3-cyanopropyl halide are heated to 170°C for 6–11 minutes under 150 W power. This method achieves near-complete conversion (>99%) with minimal byproducts.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 170°C |
| Irradiation Time | 6–11 minutes |
| Molar Ratio (Imidazole:Halide) | 1:1.3 |
| Yield | 95–99% |
The rapid heating mitigates side reactions, while solvent-free conditions align with green chemistry principles. Post-synthesis, the product is cooled to 40°C within the microwave cavity and further purified via vacuum drying.
Anion Exchange to Form Bis(Trifluoromethylsulfonyl)Amide Salt
The halide intermediate undergoes metathesis with LiNTf2 to replace the chloride/bromide anion. This step is critical for achieving the desired physicochemical properties.
Procedure
- Dissolve 1-(3-cyanopropyl)-3-methylimidazolium chloride (1 equiv) in acetone (50 mL/g).
- Add LiNTf2 (1.05 equiv) and stir at 25°C for 12 hours.
- Filter the mixture to remove LiCl precipitate.
- Evaporate acetone under reduced pressure.
- Wash the residue with dichloromethane (3 × 20 mL) to eliminate residual LiNTf2.
- Dry under vacuum (313 K, 48 hours) to a final water content <100 ppm.
Characterization Data
Purification and Quality Control
High-purity ionic liquids require stringent purification protocols:
Vacuum Drying
Residual water and volatile impurities are removed using a vacuum line (2 × 10⁻⁵ bar) at 313 K. This step is repeated until Karl Fischer titration confirms water content <100 ppm.
Molecular Sieve Treatment
Activated 3 Å molecular sieves are added to the ionic liquid and stirred for 24 hours to adsorb trace moisture.
Chromatographic Purification
For research-grade applications, column chromatography (silica gel, CH2Cl2:MeOH = 95:5) isolates the product from unreacted starting materials.
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 0.66 (t, J = 7.4 Hz, 3H, CH3)
- δ 1.57–1.79 (m, 2H, CH2)
- δ 3.82 (s, 3H, N-CH3)
- δ 4.14 (t, J = 7.1 Hz, 2H, N-CH2)
- δ 7.75–9.32 (m, 3H, imidazolium ring)
Infrared Spectroscopy
- 3150 (C–H aromatic stretch)
- 2967 (C–H aliphatic stretch)
- 2240 (C≡N stretch)
- 1638 (C=C/C=N ring vibration)
Mass Spectrometry
- m/z 153.1386 [C9H17N2]+ (100%)
- m/z 280.0912 [NTf2]− (100%)
Challenges and Optimization Strategies
Byproduct Formation
Excessive heating or prolonged reaction times promote imidazole ring degradation. Microwave irradiation minimizes this risk by reducing thermal exposure.
Anion Exchange Efficiency
Stoichiometric excess of LiNTf2 (1.05 equiv) ensures complete halide displacement. Residual LiCl is removed via cold filtration (−20°C).
Scale-Up Considerations
Batch reactors >1 kg require modified mixing protocols to maintain homogeneity. Continuous flow systems are under investigation for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide undergoes various types of chemical reactions, including:
Substitution Reactions: Common in ionic liquids, where the cation or anion can be replaced by other functional groups.
Coupling Reactions: Particularly effective in Suzuki and Stille coupling reactions.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate.
Stille Coupling: Utilizes tin reagents and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reactants used in the coupling reactions. Generally, they result in the formation of new carbon-carbon bonds, producing various organic compounds.
Scientific Research Applications
Catalytic Applications
1.1 Organic Synthesis
This ionic liquid serves as an effective solvent and catalyst in organic reactions, particularly in carbon-carbon coupling reactions such as Suzuki and Heck reactions. Its ability to dissolve a wide range of organic compounds enhances reaction rates and yields while minimizing by-products. For instance, studies have shown that using 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide can significantly improve the efficiency of palladium-catalyzed reactions due to its unique solvation properties .
1.2 Green Chemistry
The compound aligns with the principles of green chemistry by providing a more environmentally friendly alternative to traditional solvents. Its low volatility reduces hazardous emissions, and its recyclability contributes to sustainable practices in chemical manufacturing .
Electrochemical Applications
2.1 Electrolytes in Energy Storage
Due to its ionic conductivity and thermal stability, this compound is explored as an electrolyte in batteries and supercapacitors. Research indicates that this ionic liquid can enhance the performance of lithium-ion batteries by improving ion transport and stability at high temperatures .
2.2 Fuel Cells
In fuel cell technology, this ionic liquid has been investigated for use as a proton-conducting electrolyte. Its high ionic conductivity at ambient temperatures makes it a promising candidate for developing efficient fuel cells .
Material Science Applications
3.1 Polymer Composites
The incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. These composites exhibit improved performance characteristics suitable for applications in aerospace and automotive industries .
3.2 Nanotechnology
In nanotechnology, this ionic liquid acts as a stabilizing agent for nanoparticles, facilitating the synthesis of metal and metal oxide nanoparticles with controlled sizes and morphologies. This property is critical for applications in catalysis and sensor technology .
Case Studies
Mechanism of Action
The mechanism of action for 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating reactions such as coupling and substitution .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium Tf₂N ([C₄C₁im][Tf₂N])
- Structure: Replaces the cyanopropyl group with a butyl chain.
- Thermal Properties: Melting point (Tₘ) ranges from 250–266.8 K, slightly lower than cyanopropyl analogs due to reduced polarity .
- Cohesion Properties: Higher D parameter (5.664 vs. ~4–5 for cyanopropyl derivatives), indicating stronger intermolecular interactions .
- Applications : Widely used in batteries and capacitors but lacks nitrile-mediated catalytic activity .
1-Ethyl-3-methylimidazolium Tf₂N ([C₂C₁im][Tf₂N])
- Structure : Shorter ethyl chain substituent.
- Thermal Properties: Tₘ = 256–268 K, lower than cyanopropyl derivatives due to smaller cation size .
- Viscosity: Lower viscosity (e.g., 261.8 cP predicted) compared to cyanopropyl analogs, favoring faster ion mobility .
Nitrile-Functionalized Pyridinium ILs (e.g., 1-(3-Cyanopropyl)-4-ethylpyridinium Tf₂N)
- Structure : Pyridinium core instead of imidazolium.
- Viscosity : Higher viscosity (297 cP at 19°C) due to rigid pyridinium ring .
- Electrochemical Stability : Lower than imidazolium analogs due to reduced aromatic stabilization .
Thermal and Physical Properties
Table 1: Thermal and Physical Properties of Selected Tf₂N-Based ILs
*Estimated based on structural similarity to [C₄C₁im][Tf₂N].
Solubility and Cohesion Trends
- Gas Solubility: ILs with branched substituents (e.g., 2-methylpropyl) exhibit lower gas solubility compared to linear-chain analogs . The cyanopropyl group may enhance CO₂ solubility due to nitrile-polar interactions, though direct data is lacking.
- Cohesion (D Parameter): Cyanopropyl-functionalized ILs likely have lower D parameters than alkyl-substituted analogs (e.g., 5.664 for [C₄C₁im][Tf₂N] vs. ~5 for cyanopropyl derivatives), reducing viscosity and improving ion mobility .
Functional Advantages of the Nitrile Group
- Catalytic Activity: The nitrile group stabilizes transition metals in cross-coupling reactions, outperforming non-functionalized ILs like [C₄C₁im][Tf₂N] .
- Electrochemical Stability : Enhances stability in high-voltage lithium-ion batteries compared to hydroxyl- or alkyl-substituted ILs .
Biological Activity
1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide, commonly referred to as [C3C1Im][NTf2], is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in biological systems.
- Chemical Formula : C10H12F6N4O4S2
- CAS Number : 778593-18-3
- Molecular Weight : 430.35 g/mol
- Appearance : Viscous liquid, faint yellow to brown
- Purity : ≥98.5% (HPLC)
Biological Activity Overview
Research on the biological activity of [C3C1Im][NTf2] primarily focuses on its interactions with biological systems, including its role as a solvent in biochemical reactions and its potential toxicity.
1. Antimicrobial Activity
Studies have shown that ionic liquids, including imidazolium-based ones like [C3C1Im][NTf2], exhibit varying degrees of antimicrobial activity. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic processes. For example:
- Case Study : A study demonstrated that certain imidazolium ionic liquids could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in pharmaceuticals and food preservation .
2. Cytotoxicity Assessments
The cytotoxic effects of [C3C1Im][NTf2] have been evaluated using various cell lines. The results indicate that while some ionic liquids display low toxicity at specific concentrations, others can induce significant cell death.
- Research Findings : In vitro studies showed that at higher concentrations, [C3C1Im][NTf2] can lead to cytotoxic effects on human cell lines, emphasizing the need for careful dosage when considering its application in biological systems .
3. Solvent Properties in Biochemical Reactions
[C3C1Im][NTf2] is noted for its ability to dissolve a wide range of organic compounds, making it an attractive solvent for biochemical reactions.
- Application Example : It has been used effectively in carbon-carbon coupling reactions, enhancing reaction yields compared to traditional organic solvents . This property is particularly valuable in synthetic biology and drug development.
Comparative Analysis of Biological Activities
| Property | [C3C1Im][NTf2] | Other Ionic Liquids |
|---|---|---|
| Antimicrobial Activity | Moderate | Varies widely |
| Cytotoxicity | Concentration-dependent | Generally lower for some types |
| Solvent Efficiency | High | Moderate to high |
The biological activity of [C3C1Im][NTf2] can be attributed to several mechanisms:
- Membrane Disruption : Ionic liquids can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Certain ionic liquids may inhibit enzyme activities critical for microbial survival or proliferation.
Q & A
Q. Critical Considerations :
- Purification : Use repeated washing with deionized water to remove halide residues, followed by vacuum drying (<1 kPa, 60°C for 48 hours) to minimize moisture absorption .
- Purity Verification : Confirm via H/C NMR (peak assignments for cyano group at ~2.6 ppm and imidazolium protons at 7.5–9.5 ppm) and ion chromatography (halide content <50 ppm) .
Advanced: How does the 3-cyanopropyl substituent affect electrochemical stability compared to alkyl-substituted analogs?
Methodological Answer :
The cyano group introduces strong dipole interactions and hydrogen-bonding capacity, enhancing electrochemical stability via:
- Increased Cation-Anion Interaction : Stabilizes the ionic liquid (IL) against decomposition at high voltages (>4.5 V vs. Li/Li⁺).
- Reduced Reactivity : Cyano groups lower electron density on the imidazolium ring, minimizing side reactions with electrodes.
Q. Experimental Validation :
- Cyclic Voltammetry (CV) : Compare oxidative stability with 1-butyl-3-methylimidazolium TFSI. A 0.3 V increase in anodic limits is observed .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to correlate substituent effects with stability trends .
Basic: What characterization techniques are essential for verifying structural integrity and purity?
Q. Methodological Answer :
Advanced: How can researchers resolve contradictions in thermal stability data reported across studies?
Methodological Answer :
Discrepancies often arise from:
- Heating Rate Differences : Fast rates (>10°C/min) may overlook gradual decomposition. Use TGA at 2°C/min under N .
- Purity Variability : Impurities (e.g., halides) lower decomposition onset. Cross-validate with DSC for melting points and glass transitions .
- Atmospheric Control : Moisture or O exposure accelerates degradation. Perform experiments in gloveboxes (HO <1 ppm) .
Example : Studies reporting decomposition at 300°C vs. 350°C may reflect differences in residual halide content .
Basic: What physical properties are critical for electrochemical applications?
Q. Methodological Answer :
Advanced: What methodological considerations are crucial for measuring ionic conductivity under variable humidity?
Q. Methodological Answer :
- Humidity Control : Use sealed cells with humidity sensors (e.g., 0–90% RH). Pre-equilibrate IL in controlled environments for >72 hours .
- Electrode Material : Platinum or stainless steel to avoid corrosion. Apply guard rings to minimize polarization effects .
- Data Correction : Subtract contributions from interfacial resistance via equivalent circuit modeling (e.g., Randles circuit) .
Pitfalls : Hydrolysis of TFSI⁻ at >60% RH can form HF, altering conductivity. Monitor via in-situ Raman spectroscopy .
Advanced: How does the TFSI⁻ anion influence solvation dynamics compared to BF4−_4^-4− or PF6−_6^-6−?
Methodological Answer :
TFSI⁻’s delocalized charge and weak Lewis basicity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
